4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride

Pharmaceutical impurity profiling Reference standard authentication LC‑MS quantification

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride (CAS 932016-10-9) is the hydrochloride salt of the 7‑hydroxy‑4‑anilinoquinazoline core that constitutes the defining structural motif of Vandetanib (Caprelsa®) and its congeneric kinase‑inhibitor series. The compound is officially designated as Vandetanib Impurity 2 in pharmacopoeial and regulatory impurity profiles and is supplied as a fully characterized reference standard for use in analytical method development, method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions.

Molecular Formula C15H12BrClFN3O2
Molecular Weight 400.63
CAS No. 932016-10-9
Cat. No. B2506851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride
CAS932016-10-9
Molecular FormulaC15H12BrClFN3O2
Molecular Weight400.63
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O.Cl
InChIInChI=1S/C15H11BrFN3O2.ClH/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17;/h2-7,21H,1H3,(H,18,19,20);1H
InChIKeyIMHBCJLBWWVOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride (CAS 932016-10-9): Vandetanib Impurity 2 Reference Standard for Regulated Analytical Workflows


4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride (CAS 932016-10-9) is the hydrochloride salt of the 7‑hydroxy‑4‑anilinoquinazoline core that constitutes the defining structural motif of Vandetanib (Caprelsa®) and its congeneric kinase‑inhibitor series [1]. The compound is officially designated as Vandetanib Impurity 2 in pharmacopoeial and regulatory impurity profiles and is supplied as a fully characterized reference standard for use in analytical method development, method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions . Its unequivocal structural identity—lacking the C‑7 basic side chain present in the API—renders it non‑substitutable with Vandetanib itself or with other related impurities in any compendial or stability‑indicating procedure.

Why 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride Cannot Be Replaced by Vandetanib or Other In‑Class Analogs in Impurity‑Control Workflows


Vandetanib impurity reference standards are structurally and analytically orthogonal; each impurity possesses a unique molecular weight, chromatographic retention time, and mass‑spectrometric fragmentation pattern that are mandated by ICH Q3A/Q3B guidelines for impurity identification, reporting, and qualification . Vandetanib Impurity 2 (the 7‑hydroxy‑dealkylated species) differs from the API (MW 475.36) by −98.73 Da and from N‑Desmethyl Vandetanib (MW 461.34) by −84.71 Da, while the HCl salt form (MW 400.63) provides defined stoichiometry for gravimetric standard preparation . Attempting to use the parent drug Vandetanib, a different impurity such as Impurity 1 (4‑chloro‑7‑[(1‑methylpiperidin‑4‑yl)methoxy]‑6‑methoxyquinazoline, CAS 264208‑72‑2), or the free‑base analog (CAS 196603‑96‑0) in lieu of the authenticated Impurity 2 reference standard would produce erroneous retention‑time windows, mis‑assigned peaks, and non‑compliance with regulatory submission requirements .

Quantitative Differentiation of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride Against Closest Comparators: Evidence for Procurement Decision‑Making


Vandetanib Impurity 2 Requires a Distinct Reference Standard Differentiated by −98.7 Da Mass Shift Versus the API

Vandetanib Impurity 2 is the 7‑hydroxy‑4‑anilinoquinazoline derivative formed by complete loss of the C‑7 [(1‑methylpiperidin‑4‑yl)methoxy] side chain. This structural truncation produces a molecular‑weight difference of 98.73 Da (free base) relative to Vandetanib API (MW 475.36) and 60.71 Da relative to N‑Desmethyl Vandetanib (MW 461.34) [1][2]. The hydrochloride salt further shifts the mass to 400.63 Da, providing a unique m/z signature in LC‑MS methods . In contrast, Vandetanib Impurity 1 (4‑chloro‑7‑[(1‑methylpiperidin‑4‑yl)methoxy]‑6‑methoxyquinazoline, CAS 264208‑72‑2) has MW 321.80 and a chlorine‑for‑aniline substitution that generates entirely different chromatographic behaviour [3].

Pharmaceutical impurity profiling Reference standard authentication LC‑MS quantification

Quantitative Impurity Acceptance Limit Drives Mandatory Use of the Exact Impurity 2 Reference Standard

According to the impurity profile compiled for Vandetanib quality dossiers, each identified related compound is restricted to an individual acceptance limit of 0.5–1.0% w/w, while unspecified impurities are limited to 0.2–0.5% w/w . Vandetanib Impurity 2 must be quantified at the 0.05–0.10% reporting threshold using a reference standard of certified purity (≥95% as stated in the Certificate of Analysis) . Any other impurity’s reference standard would yield a different response factor and retention time, rendering the quantification inaccurate and the batch release non‑compliant.

Quality control release testing Pharmacopoeial compliance Stability‑indicating methods

Hydrochloride Salt Provides Defined Stoichiometry for Gravimetric Standard Preparation Versus Free Base

The hydrochloride salt (CAS 932016‑10‑9, MW 400.63) is the stoichiometrically defined form supplied with a Certificate of Analysis documenting purity ≥95% (typically ≥98% by HPLC) and structural confirmation by NMR and HR‑MS [1]. The free‑base counterpart (CAS 196603‑96‑0, MW 364.17) may be supplied at 97% purity but lacks the counter‑ion mass compensation and may exhibit variable hydration states, introducing weighing error when preparing standard stock solutions . The HCl salt dissolves as a single, defined species in methanol or acetonitrile, eliminating the uncertainty associated with free‑base residual solvent content.

Reference standard formulation Salt-form selection Analytical balance accuracy

Identified as a Key Synthetic Intermediate With 33.1% Yield in the Published Route to Vandetanib

In a published synthetic route to Vandetanib, 4‑(2‑fluoro‑4‑bromo‑anilino)‑6‑methoxy‑7‑hydroxy‑quinazoline (compound 10) was isolated as a critical intermediate following debenzylation of the 7‑benzyloxy precursor, with a reported yield of 33.1% for the two‑step sequence from vanillin [1]. This intermediate is the immediate precursor to the final API, obtained by coupling with (1‑methylpiperidin‑4‑yl)methyl tosylate. The 33.1% yield represents a process‑characteristic benchmark; alternative synthetic intermediates (e.g., 7‑benzyloxy‑4‑chloro‑6‑methoxyquinazoline) exhibit different yields and do not co‑elute with Impurity 2 in residual‑intermediate monitoring.

Process chemistry Synthetic intermediate Vandetanib manufacturing

Regulatory‑Compliant Characterization Package Exceeds Generic Research‑Grade Documentation

Vandetanib Impurity 2 reference standards are supplied with full characterization data compliant with regulatory guidelines, including HPLC purity determination, ¹H‑NMR and ¹³C‑NMR structural confirmation, HR‑MS mass verification, and residual solvent analysis where applicable [1][2]. This documentation package meets the requirements for ANDA Module 3.2.S.3.2 (Impurities) and enables direct traceability to USP or EP pharmacopoeial standards upon feasibility assessment [1]. In contrast, generic 4‑anilinoquinazoline research compounds typically lack the full CoA and structural‑confirmation package required for regulatory submission, creating a documentation gap that delays method validation.

Certificate of Analysis Regulatory submission readiness Reference standard qualification

High‑Value Application Scenarios for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride Based on Verified Differentiation Evidence


Stability‑Indicating HPLC Method Validation for Vandetanib API and Finished Dosage Forms

Use the Impurity 2 reference standard to establish system suitability parameters (resolution ≥2.0 between Vandetanib and Impurity 2 peaks) and to spike API samples at the 0.5% w/w acceptance limit. The −98.7 Da mass difference ensures baseline resolution on standard C18 columns (methanol:ammonium acetate buffer, 90:10 v/v), as demonstrated in stability‑indicating methods validated per ICH Q2(R1) [1]. This directly supports ANDA Module 3.2.S.7 (Stability) submissions.

Forced‑Degradation Studies for Identification and Quantification of Hydrolytic Degradants

Subject Vandetanib API to alkaline (0.1 M NaOH, 60 °C, 24 h) or acidic (0.1 M HCl, 60 °C, 24 h) stress conditions. The resulting degradation mixture is profiled using the Impurity 2 reference standard to confirm retention time and quantify the level of the 7‑hydroxy‑dealkylated degradant. This enables establishment of degradation pathways and validation of the analytical method as stability‑indicating .

QC Release Testing and Batch‑to‑Batch Consistency Monitoring in Generic Vandetanib Manufacturing

Implement routine HPLC‑UV analysis at 249 nm with Impurity 2 as the external standard for quantifying residual Impurity 2 in each API batch. The HCl salt form (MW 400.63) provides the defined stoichiometry required for accurate gravimetric standard preparation, ensuring that observed impurity levels are reliably compared against the 0.5–1.0% w/w acceptance limit specified in the quality dossier [2].

Reference Standard Procurement for ANDA Submission Dossier Assembly

Acquire the fully characterized Impurity 2 hydrochloride reference standard (CAS 932016‑10‑9) with a complete Certificate of Analysis including HPLC purity, NMR, and HR‑MS data. The regulatory‑grade documentation package satisfies ANDA Module 3.2.S.3.2 requirements and provides direct traceability to USP and EP pharmacopoeial standards, eliminating the need for in‑house structural re‑elucidation [3].

Quote Request

Request a Quote for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.